An In-depth Technical Guide to the Chemical Structure and Applications of Tridecyl Phosphate
An In-depth Technical Guide to the Chemical Structure and Applications of Tridecyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tridecyl phosphate (B84403), detailing its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its relevance in research and drug development.
Introduction to Tridecyl Phosphate
Tridecyl phosphate refers to a group of organophosphate compounds derived from phosphoric acid and tridecanol (B155529), a 13-carbon alcohol. As esters of phosphoric acid, they can exist in three primary forms: monotridecyl phosphate, ditridecyl phosphate, and tritridecyl phosphate. These compounds are characterized by their long alkyl chains, which impart significant hydrophobic properties, making them soluble in organic solvents and generally insoluble in water.[1] Their amphiphilic nature, particularly in the mono- and di-substituted forms, allows them to function as surfactants and emulsifiers. Tridecyl phosphates are utilized in various industrial applications, including as plasticizers, lubricants, and corrosion inhibitors.[2][3] In the context of biomedical and pharmaceutical sciences, long-chain alkyl phosphates are of interest for their potential roles in drug delivery systems, such as in the formation of liposomes and as penetration enhancers for transdermal drug delivery.[4]
Chemical Structure
The chemical structure of tridecyl phosphate is defined by the number of tridecyl groups attached to the phosphate core.
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Monotridecyl Phosphate: Also known as tridecyl dihydrogen phosphate, this molecule consists of one tridecyl group esterified to phosphoric acid, leaving two free hydroxyl groups. This structure gives it acidic properties and a more pronounced amphiphilic character compared to its di- and tri-substituted counterparts.[5]
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Ditridecyl Phosphate: This form has two tridecyl groups attached to the phosphate, with one remaining acidic hydroxyl group.
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Tritridecyl Phosphate: In this molecule, all three hydroxyl groups of phosphoric acid are esterified with tridecyl groups, resulting in a neutral and highly lipophilic compound.
Below are the two-dimensional chemical structures of the three forms of tridecyl phosphate.
Monotridecyl Phosphate
Caption: 2D structure of Monotridecyl Phosphate.
Ditridecyl Phosphate
Caption: 2D structure of Ditridecyl Phosphate.
Tritridecyl Phosphate
Caption: 2D structure of Tritridecyl Phosphate.
Physicochemical Properties
The physical and chemical properties of tridecyl phosphates are influenced by the degree of alkylation. The following table summarizes key quantitative data for mono- and tritridecyl phosphate. Data for ditridecyl phosphate is less commonly reported and can be inferred to be intermediate between the mono and tri forms.
| Property | Monotridecyl Phosphate | Ditridecyl Phosphate | Tritridecyl Phosphate |
| CAS Number | 5116-94-9[5] | Not available | 70942-23-3 (CAS for tritridecyl phosphate, though often confused with CAS 4200-55-9 for tris(decyl) phosphate) |
| Molecular Formula | C₁₃H₂₉O₄P[5] | C₂₆H₅₅O₄P | C₃₉H₈₁O₄P |
| Molecular Weight | 280.34 g/mol [5] | 478.65 g/mol (calculated) | 645.03 g/mol |
| Appearance | Liquid[6] | Oily liquid (expected) | Colorless to pale yellow liquid[1] |
| Density | 0.977 g/mL at 20 °C[4] | Not available | Not available |
| Boiling Point | 399.4 °C at 760 mmHg[4] | Not available | Not available |
| Flash Point | 195.4 °C[4] | Not available | Not available |
| Solubility | Slowly dissolves in water[6] | Insoluble in water (expected) | Insoluble in water, soluble in organic solvents[1] |
Synthesis and Experimental Protocols
The synthesis of tridecyl phosphates generally involves the reaction of tridecanol with a phosphorus-containing reagent such as phosphorus pentoxide (P₄O₁₀) or phosphorus oxychloride (POCl₃). The stoichiometry of the reactants is a key factor in determining the ratio of mono-, di-, and tri-esters in the final product.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of alkyl phosphates, which is applicable to tridecyl phosphates.
Caption: General workflow for the synthesis of tridecyl phosphates.
Experimental Protocol for the Synthesis of Dialkyl Phosphates (Adaptable for Ditridecyl Phosphate)
This protocol is adapted from a general method for the synthesis of long-chain dialkyl phosphates and can be modified for the synthesis of ditridecyl phosphate.[3]
Materials:
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Phosphorus oxychloride (POCl₃)
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Tridecanol
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Triethylamine (Et₃N)
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Anhydrous Toluene (B28343)
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Steam source
Procedure:
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In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve tridecanol (2 equivalents) and triethylamine (2 equivalents) in anhydrous toluene.
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Cool the solution in an ice bath to below 10°C.
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Slowly add a solution of phosphorus oxychloride (1 equivalent) in toluene dropwise via the dropping funnel, maintaining the internal temperature below 10°C. A precipitate of triethylamine hydrochloride will form.
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After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2-4 hours.
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Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the filter cake with a small amount of anhydrous toluene.
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Transfer the filtrate to a flask and introduce steam directly into the solution to hydrolyze any remaining reactive phosphorus species.
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Separate the organic layer, wash it with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
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Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation if necessary.
Synthesis of Tritridecyl Phosphate
The synthesis of tritridecyl phosphate can be achieved by reacting tridecanol with phosphorus oxychloride in a 3:1 molar ratio, often in the presence of a base to scavenge the HCl byproduct.[7] The reaction conditions are similar to those described for dialkyl phosphates, with adjustments to the stoichiometry.
Synthesis of Monotridecyl Phosphate
Monotridecyl phosphate is typically produced by reacting tridecanol with an excess of a phosphorylating agent like polyphosphoric acid or phosphorus pentoxide.[8] The reaction with phosphorus pentoxide and an alcohol generally yields a mixture of mono- and dialkyl phosphoric acids.
Applications in Research and Drug Development
While tridecyl phosphates have established industrial uses, their application in the pharmaceutical sciences is an area of growing interest, primarily leveraging the properties of long-chain alkyl phosphates.
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Drug Delivery Systems: Long-chain dialkyl phosphates are components of liposomes, which are vesicular structures used to encapsulate and deliver drugs.[2][4] The alkyl chains contribute to the formation of the lipid bilayer, and the phosphate head group can be modified to alter the surface properties of the liposome. These systems can improve the solubility, stability, and bioavailability of therapeutic agents.[2][4]
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Penetration Enhancers: The amphiphilic nature of mono- and dialkyl phosphates allows them to act as chemical penetration enhancers in transdermal drug delivery systems.[1] They can disrupt the highly ordered structure of the stratum corneum, the main barrier of the skin, thereby facilitating the permeation of drugs.[1]
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Excipients in Formulations: Phosphates are used as excipients in various pharmaceutical formulations.[9] While inorganic phosphates are common, organic phosphates like tridecyl phosphate can be explored for their surfactant and emulsifying properties in topical and oral formulations.
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Biocompatible Materials: Calcium phosphate-based materials are known for their biocompatibility and are used in bone tissue engineering.[10] While not a direct application of tridecyl phosphate, the phosphate moiety is a key component of biocompatible materials, suggesting that organophosphates could be explored for surface modification of implants or as components in biodegradable polymers for drug delivery.[11]
Safety and Handling
Tridecyl phosphates, particularly the acidic forms, may cause skin and eye irritation.[6] Organophosphates as a class can be susceptible to hydrolysis and may form toxic and flammable phosphine (B1218219) gas in the presence of strong reducing agents.[3] It is recommended to handle these compounds in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Liposomal polyamine-dialkyl phosphate conjugates as effective gene carriers: chemical structure, morphology, and gene transfer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. canbipharm.com [canbipharm.com]
- 6. Monotridecyl phosphate | C13H29O4P | CID 82161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN103224516A - Synthesis method of trioctyl phosphate - Google Patents [patents.google.com]
- 8. US3346670A - Method for the preparation of phosphate esters - Google Patents [patents.google.com]
- 9. innophos.com [innophos.com]
- 10. Preparation and application of calcium phosphate nanocarriers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Poly(D,L-lactide-co-ethyl ethylene phosphate)s as new drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
